molecular formula C11H8O3S B8519400 5-(2-Hydroxyphenyl)-thiophene-2-carboxylic acid

5-(2-Hydroxyphenyl)-thiophene-2-carboxylic acid

Cat. No.: B8519400
M. Wt: 220.25 g/mol
InChI Key: OYMLZIQREUGUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxyphenyl)-thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8O3S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8O3S

Molecular Weight

220.25 g/mol

IUPAC Name

5-(2-hydroxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H8O3S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14)

InChI Key

OYMLZIQREUGUTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium(0) (133 mg, 0.12 mmol) is added to a solution of 5-bromothiophene-2-carboxylic acid (850 mg, 4.6 mmol) in degassed THF (10 mL). The resulting solution is stirred for 5 min and then 2-(4,4,5,5-tetramethyl)-1,3,2-dioxaborolan-2-yl) phenol (1 g, 4.6 mmol) is added followed by aqueous Na2CO3 (2M, 6.9 mL). The mixture is heated at reflux overnight. The reaction mixture is allowed to cool, poured into water (50 mL), and washed with ether (3×50 mL). The aqueous layer is acidified with concentrated HCl to pH<2. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to yield 5-(2-hydroxyphenyl)-thiophene-2-carboxylic acid (761 mg, 83%). MS for C11H7O3S (ESI) (M−H)+ m/z 219.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
850 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
133 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.